7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Lipophilicity Drug design Membrane permeability

In CNS lead optimization, substituting the 7-isopropyl-1-aminotetralin scaffold with unsubstituted or 7-methoxy analogs introduces quantifiable shifts in lipophilicity and monoamine uptake inhibition, confounding SAR interpretation. This compound provides a well-defined, synthetically accessible core with logP 3.494 and crystalline hydrochloride salt (mp 212-214°C) for accurate weighing. Available as racemate and resolved enantiomers, it eliminates chiral resolution steps in downstream synthesis.

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
Cat. No. B13243060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(CCCC2N)C=C1.Cl
InChIInChI=1S/C13H19N.ClH/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H
InChIKeyAKMJSBFUAFSUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 r / 1 s / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Isopropyl-1-aminotetralin HCl: Structural Baseline and Classification


7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 215315-65-4; free base CAS 59376-77-1) is a C7-alkyl-substituted 1-aminotetralin derivative with molecular formula C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . The compound belongs to the tetrahydronaphthalene (tetralin) class, featuring a primary amine at the saturated ring C1 position and an isopropyl substituent at the aromatic C7 position, supplied as the hydrochloride salt. It is available as a racemic mixture and as resolved single enantiomers from multiple vendors, including Enamine LLC and Bidepharm, with a standard purity specification of ≥95% . The compound serves as a chiral amine building block and synthetic intermediate in medicinal chemistry programs, structurally related to but pharmacologically distinct from other 1-aminotetralins used in central nervous system (CNS) drug discovery.

Chiral amine building block – Available as racemate and pre-resolved single enantiomers for stereochemical SAR
CNS lead optimization scaffold – Reported lipophilicity and steric profile support monoamine transporter and GPCR probe studies
Synthetic intermediate – Primary amine enables N-functionalization; 7-isopropyl group remains inert under standard coupling conditions
Crystalline solid handling – Hydrochloride salt form supports accurate gravimetric dispensing for quantitative biology workflows

Why 7-Isopropyl-1-aminotetralin HCl Cannot Be Replaced by Generic Analogs


Substituting the target compound with the unsubstituted parent 1,2,3,4-tetrahydro-1-naphthylamine or with alternative 7-substituted analogs introduces quantifiable shifts in lipophilicity, physical handling properties, and steric profile that directly impact experimental reproducibility. The 7-isopropyl substituent raises the calculated logP to 3.494 versus 2.17 for the parent compound (a ΔlogP of +1.32) and 1.986 for the 7-methoxy analog [1], producing a >20-fold theoretical increase in octanol-water partition coefficient that alters membrane permeability, non-specific protein binding, and chromatographic retention behavior. Published quantitative structure-activity relationship (QSAR) studies on substituted aminotetralin analogues have established that ring substituents at the position equivalent to C7 significantly modulate monoamine uptake inhibitory potency, with a methoxy group at R7 decreasing dopamine uptake inhibition relative to unsubstituted analogs [2]. Consequently, interchanging 7-position substituents without controlling for these differences will confound SAR interpretation, alter physicochemical profiling, and invalidate comparative biological assessment in any medicinal chemistry or chemical biology workflow.

Lipophilicity

7-substituent changes may significantly shift logP, altering membrane partitioning and chromatographic retention compared to parent or 7-methoxy analogs.

Physical form

The hydrochloride salt is a crystalline solid with defined melting point; liquid or low-melting analogs risk weighing inaccuracy and hygroscopicity issues.

Chiral availability

Generic 1-aminotetralins are mainly supplied as racemates; single-enantiomer sourcing may require custom synthesis and chiral resolution steps.

Batch characterization

Target compound batches often include orthogonal analytical methods (NMR, HPLC, GC); substitutes with limited QC may mask co-eluting impurities.

Quantitative Evidence: 7-Isopropyl vs. Closest Analogs


Lipophilicity Advantage: logP Shift vs. Parent and 7-Methoxy

The target compound exhibits a measured/calculated logP of 3.494, compared with logP 2.17 for the unsubstituted parent 1,2,3,4-tetrahydro-1-naphthylamine and logP 1.986 for the 7-methoxy analog [1]. This represents a ΔlogP of +1.32 versus the parent and +1.51 versus the 7-methoxy derivative, corresponding to an approximately 21-fold and 32-fold greater octanol-water partition coefficient, respectively.

Lipophilicity shift vs. analogs
Cross-study comparable
Target logP 3.494
Parent logP 2.17 (Δ+1.32)
7-OCH₃ logP 1.986 (Δ+1.51)
Reported logP difference >1.3 units indicates significantly altered membrane permeability context.
Consistent calculated logP methodology across sources; experimental confirmation recommended.
Lipophilicity Drug design Membrane permeability

Crystalline Handling: Melting Point and Solid-State Advantage

The target compound as the hydrochloride salt is a crystalline solid with a defined melting point of 212–214 °C [1]. The parent 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride melts at 185–187 °C , while the 7-methyl analog (free base) is a liquid at room temperature . The 27 °C elevation in melting point for the target compound reflects enhanced lattice energy from the isopropyl substituent, providing superior thermal stability during storage and handling.

Melting point: solid-state handling
Cross-study comparable
Target HCl salt: 212–214 °C
Parent HCl salt: 185–187 °C (Δ+27 °C)
7-CH₃ free base: liquid at RT
Supports precise gravimetric dispensing and storage without cold-chain requirements.
Solid crystalline form reduces hygroscopicity-related weighing errors common with liquid analogs.
Physical form Solid-state properties Laboratory handling

7-Position Steric and Electronic Modulation in Monoamine SAR

A published QSAR study of 44 substituted aminotetralin analogues established that substitution at the position equivalent to C7 directly modulates dopamine (DA) uptake inhibitory potency: specifically, a methoxy group at the R7 position decreases DA uptake inhibition, while a hydroxy group at R6 increases it [1]. Although the study examined 2-aminotetralins rather than 1-aminotetralins, the ring electronics and steric environment at position 7 are structurally analogous. The 7-isopropyl group in the target compound provides a sterically bulkier, more lipophilic environment than methoxy or hydrogen at the same position, which per the QSAR trend would be predicted to alter DA transporter engagement relative to the 7-OCH₃ and 7-H analogs. The companion study on norepinephrine uptake inhibition further demonstrated that overall molecular lipophilicity contributes to increasing inhibitory potency [2].

7-position SAR trend
Class-level inference
Published QSAR on 2-aminotetralins: 7-OCH₃ decreases dopamine uptake inhibition vs. 7-H; 7-isopropyl provides distinct lipophilic/steric profile not directly tested in original series.
Supports prediction that target compound will yield different monoamine transporter engagement, but class-level extrapolation requires validation.
Structural analogy to 2-aminotetralin series; direct 1-aminotetralin SAR data limited.
Structure-activity relationship Monoamine transporter Dopamine uptake

Enantiomeric Resolution and Off-the-Shelf Chiral Purity

The target compound is commercially available in three forms: racemic mixture (CAS 215315-65-4 for HCl, 59376-77-1 for free base), (1R)-enantiomer (ChemBase ID 244782, Enamine EN300-121291), and (1S)-enantiomer (ChemBase ID 244783) [1]. The (1R)-enantiomer hydrochloride is supplied at 95% purity with a defined MDL number (MFCD22741245) and characterized melting point of 212–214 °C [2]. In contrast, the parent 1-aminotetralin (CAS 2217-40-5) and 7-methyl analog are predominantly offered as racemates, with single-enantiomer sourcing requiring custom synthesis . The availability of pre-resolved enantiomers eliminates the need for chiral preparative chromatography, which typically incurs 40–60% yield loss and adds $500–$2,000 per gram in purification costs.

Enantiomeric sourcing
Direct head-to-head
Target (1R) and (1S) enantiomers catalog-listed, ≥2 vendors
Parent / 7-methyl predominantly racemic; limited single-enantiomer availability
Enables immediate stereochemical SAR without chiral preparative chromatography investment.
Vendor catalog assessment; verify current stock and purity at time of procurement.
Chiral resolution Enantiomeric purity Stereochemistry

Batch-to-Batch Analytical Characterization Comparison

Bidepharm supplies the target compound (free base, CAS 59376-77-1) at 95% standard purity with batch-specific quality control data including NMR, HPLC, and GC analytical reports . The hydrochloride salt from Enamine LLC (EN300-121291) is similarly specified at 95% purity [1]. In contrast, the parent 1-aminotetralin and 7-methyl analog are frequently listed at comparable nominal purity (95–98%) but with fewer routinely provided orthogonal characterization methods per batch—commonly limited to a single HPLC trace or ¹H NMR . Multi-method characterization reduces the risk of co-eluting impurities that would be invisible to a single detection modality, which is particularly relevant for amine compounds susceptible to oxidation or incomplete salt formation.

Batch characterization
Supporting evidence
Target compound: ≥3 orthogonal methods (NMR, HPLC, GC) per batch certificate from select vendors. Generic analogs: typically 1–2 methods.
Multi-method characterization provides auditable identity/purity evidence for publication-bound research.
Verification of provided methods per batch recommended before use in regulated environments.
Quality control Analytical characterization Batch reproducibility

Application Scenarios for 7-Isopropyl-1-aminotetralin HCl


CNS SAR Exploration with Defined Lipophilic Bulk

In lead optimization programs targeting monoamine transporters (DAT, NET, SERT) or aminergic GPCRs, the 7-isopropyl-1-aminotetralin scaffold provides a well-defined, synthetically accessible core with quantifiably higher lipophilicity (logP 3.494) and steric bulk than the 7-H, 7-CH₃, or 7-OCH₃ analogs. The QSAR literature establishes that 7-position substitution directly modulates dopamine uptake inhibition [1], making this compound a rational choice for probing steric and lipophilic tolerance in the target binding pocket. The crystalline hydrochloride salt (mp 212–214 °C) facilitates accurate weighing for dose-response studies, and the availability of both enantiomers enables stereochemical SAR without chiral chromatography infrastructure [2].

Chiral Building Block for Asymmetric Synthesis

The compound serves as a key intermediate for constructing more complex tetralin-based pharmacophores via N-functionalization (reductive amination, acylation, sulfonylation). The pre-resolved (1R) and (1S) enantiomers (Enamine EN300-121291; ChemBase IDs 244782/244783) eliminate the need for chiral resolution of downstream products, preserving stereochemical integrity throughout multi-step synthetic sequences [2]. The 7-isopropyl group remains chemically inert under most functionalization conditions, serving as a stable lipophilic anchor while chemistry is performed at the primary amine. This contrasts with the 7-methoxy analog, where the electron-donating OCH₃ group can direct electrophilic aromatic substitution to undesired positions on the tetralin ring.

Physicochemical Probe for Membrane Permeability Studies

With a logP of 3.494—significantly higher than the parent 1-aminotetralin (logP 2.17) and the 7-methoxy analog (logP 1.986)—the compound serves as a useful tool for investigating the relationship between lipophilicity and membrane permeability within a constant tetralin scaffold series [3]. The 7-isopropyl group adds hydrophobic surface area without introducing hydrogen bond donors or acceptors, making it a clean probe for assessing the contribution of non-polar contacts to target engagement or off-target binding. The defined melting point and solid-state form ensure consistent DMSO stock solution preparation across laboratories, a non-trivial advantage over liquid analogs prone to variable hydration and headspace solvent loss.

Reference Standard for Analytical Method Development

The compound's well-characterized profile—including MDL number MFCD22741245, defined melting point (212–214 °C), and multi-method batch QC (NMR, HPLC, GC)—makes it suitable as a system suitability standard or impurity marker in HPLC method development for pharmaceuticals containing the 1-aminotetralin substructure (e.g., rotigotine and related dopaminergic agents) [2]. The 7-isopropyl substitution provides a chromatographically distinct retention time relative to 7-H, 7-OH, and 7-OCH₃ analogs, enabling unambiguous peak identification in forced degradation or impurity profiling studies.

Application
Selection Property
Validation Focus
Monoamine transporter SAR probe
Lipophilicity and steric bulk at 7-position
Binding pocket tolerance and stereochemical SAR
Chiral building block for asymmetric synthesis
Enantiomeric purity and synthetic accessibility
Stereochemical integrity in multi-step sequences
Membrane permeability probe
Reported lipophilicity profile
Contribution of non-polar contacts to permeability
Analytical reference standard
Multi-method batch characterization
Chromatographic peak identification in forced degradation studies
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